Quinolin-8-ylmagnesium bromide
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Overview
Description
Quinolin-8-ylmagnesium bromide is an organometallic compound with the molecular formula C₉H₆BrMgN. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. The compound is derived from quinoline, a nitrogen-containing heterocyclic aromatic compound, and is used in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-8-ylmagnesium bromide is typically prepared by the reaction of quinoline with magnesium and bromine in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C9H7N+Mg+Br2→C9H6BrMgN+HBr
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often involves halogenated compounds and is performed under inert atmosphere conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts and is conducted in the presence of a base such as potassium tert-butoxide.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Quinoline Derivatives: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Quinolin-8-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which Quinolin-8-ylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic functional groups. The pathways involved typically include nucleophilic addition, substitution, and coupling mechanisms.
Comparison with Similar Compounds
Quinolin-8-ylmagnesium bromide can be compared with other Grignard reagents and organometallic compounds:
Phenylmagnesium Bromide: Similar in reactivity but derived from benzene.
Methylmagnesium Bromide: Less sterically hindered and more reactive.
Vinylmagnesium Bromide: Contains a vinyl group, making it useful for different types of reactions.
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Vinylmagnesium Bromide
- Ethylmagnesium Bromide
Each of these compounds has unique properties and reactivities, making them suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
magnesium;8H-quinolin-8-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMBFZIBYVZIH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C2C(=C1)C=CC=N2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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